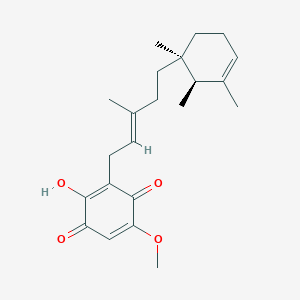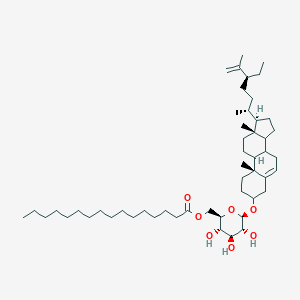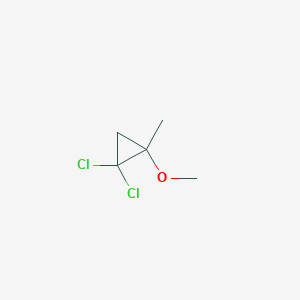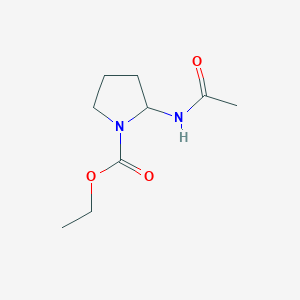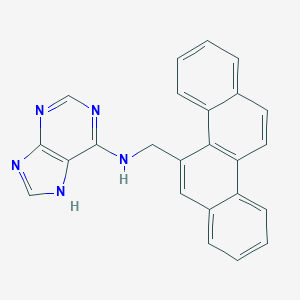
4-Amino-1-(2-deoxy-2-ethyl-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-1-(2-deoxy-2-ethyl-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone monohydrochloride is a synthetic nucleoside analogue that has been extensively studied for its potential use in cancer treatment. This compound is also known as nelarabine and is a prodrug that is converted to its active form, 9-beta-D-arabinofuranosylguanine (ara-G), in vivo. In
作用机制
Nelarabine is converted to its active form, ara-G, in vivo. Ara-G is incorporated into DNA during replication, leading to DNA chain termination and inhibition of cell proliferation. Additionally, ara-G is phosphorylated by deoxycytidine kinase, leading to the formation of ara-G triphosphate, which inhibits ribonucleotide reductase and deoxyribonucleotide synthesis.
生化和生理效应
Nelarabine has been shown to have cytotoxic effects on T-ALL and T-LBL cells in vitro and in vivo. It has also been shown to induce apoptosis in these cells. In addition, nelarabine has been shown to have immunosuppressive effects, which may be beneficial in the treatment of autoimmune diseases.
实验室实验的优点和局限性
One advantage of using nelarabine in lab experiments is its specificity for T-cell malignancies. This allows for more targeted treatment and reduces the risk of off-target effects. However, one limitation is that nelarabine may not be effective in all cases of T-cell malignancies, and resistance to the drug can develop over time.
未来方向
Future research on nelarabine could focus on identifying biomarkers that predict response to the drug, as well as developing combination therapies that enhance its efficacy. Additionally, research could focus on the use of nelarabine in the treatment of other types of cancer, such as solid tumors. Finally, research could explore the potential use of nelarabine in the treatment of autoimmune diseases.
In conclusion, nelarabine is a synthetic nucleoside analogue that has shown promise in the treatment of T-cell malignancies. Its specificity for these types of cancers makes it a valuable tool for lab experiments and potential clinical use. Further research is needed to fully understand its mechanism of action and to develop more effective treatment strategies.
合成方法
Nelarabine is synthesized from 2-deoxy-2,2-difluoro-D-erythro-pentofuranosyl chloride, which is reacted with 4-amino-2(1H)-pyrimidinone in the presence of a base. The resulting intermediate is then treated with ethyl iodide to form nelarabine.
科学研究应用
Nelarabine has been extensively studied for its potential use in cancer treatment, particularly in the treatment of T-cell acute lymphoblastic leukemia (T-ALL) and T-cell lymphoblastic lymphoma (T-LBL). It has also been studied in the treatment of other hematological malignancies, such as Hodgkin's lymphoma and non-Hodgkin's lymphoma.
属性
CAS 编号 |
119410-83-2 |
|---|---|
产品名称 |
4-Amino-1-(2-deoxy-2-ethyl-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone monohydrochloride |
分子式 |
C11H18ClN3O4 |
分子量 |
291.73 g/mol |
IUPAC 名称 |
4-amino-1-[(2R,3S,4S,5R)-3-ethyl-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride |
InChI |
InChI=1S/C11H17N3O4.ClH/c1-2-6-9(16)7(5-15)18-10(6)14-4-3-8(12)13-11(14)17;/h3-4,6-7,9-10,15-16H,2,5H2,1H3,(H2,12,13,17);1H/t6-,7+,9-,10+;/m0./s1 |
InChI 键 |
SCHVLFOXONZAOB-SQIYYMKWSA-N |
手性 SMILES |
CC[C@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O.Cl |
SMILES |
CCC1C(C(OC1N2C=CC(=NC2=O)N)CO)O.Cl |
规范 SMILES |
CCC1C(C(OC1N2C=CC(=NC2=O)N)CO)O.Cl |
同义词 |
2'-deoxy-2'-C-ethylcytidine 2'-deoxy-2'-ethylcytidine 2'-ethyl-2'-deoxycytidine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



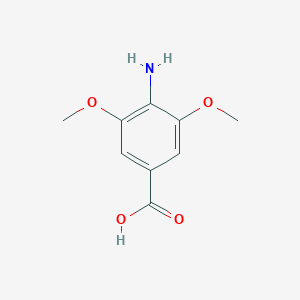
![Benzhydryl (6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B44547.png)
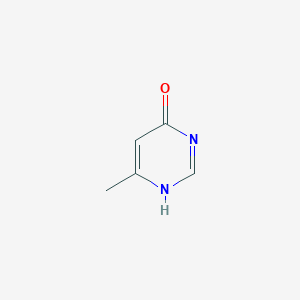
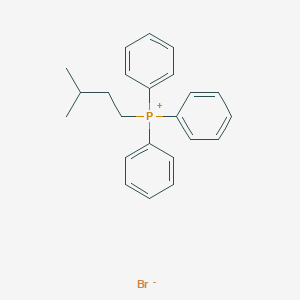
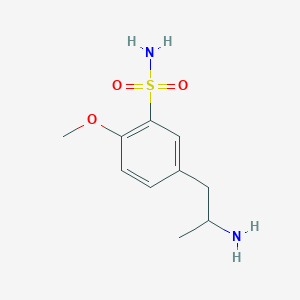
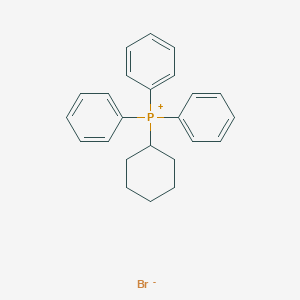
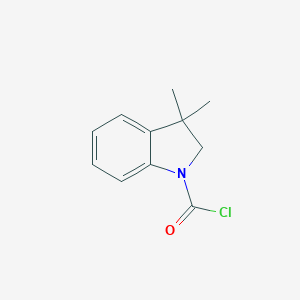
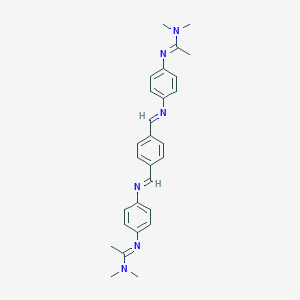
![Benzhydryl (6R,7S)-7-benzamido-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B44563.png)
